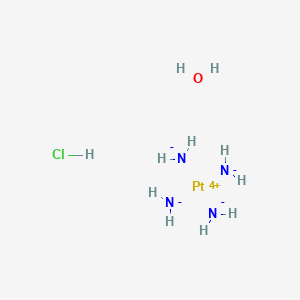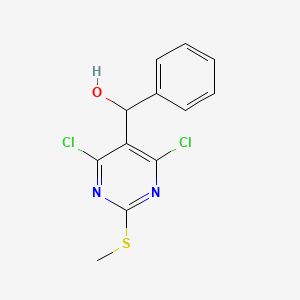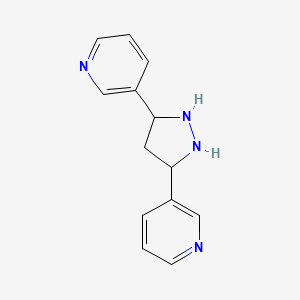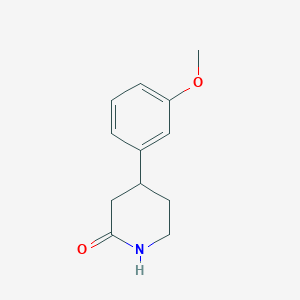
Azanide;platinum(4+);hydrate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraammineplatinum(II) chloride monohydrate is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH₃) ligands and two chloride (Cl⁻) ions. This compound is commonly used as a precursor to synthesize other platinum catalysts .
准备方法
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II) chloride monohydrate can be synthesized by reacting platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water and then adding an excess of ammonia to form the tetraammine complex. The solution is then evaporated to yield the monohydrate form of the compound .
Industrial Production Methods
In industrial settings, the production of tetraammineplatinum(II) chloride monohydrate follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Tetraammineplatinum(II) chloride monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
科学研究应用
Tetraammineplatinum(II) chloride monohydrate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of tetraammineplatinum(II) chloride monohydrate involves its ability to form coordination complexes with various ligands. The platinum ion in the center of the complex can interact with different molecular targets, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the structure and function of the target molecules, leading to various biological and chemical effects .
相似化合物的比较
Similar Compounds
Tetraamminepalladium(II) chloride monohydrate: Similar to tetraammineplatinum(II) chloride monohydrate but with palladium instead of platinum.
Diamminedinitritoplatinum(II) solution: Another platinum(II) complex with different ligands.
Ammonium tetrachloroplatinate(II): A platinum(II) complex with chloride and ammonium ligands.
Uniqueness
Tetraammineplatinum(II) chloride monohydrate is unique due to its specific coordination environment, which allows it to form stable complexes with a wide range of ligands. This versatility makes it a valuable precursor for synthesizing various platinum-based catalysts and drugs .
属性
分子式 |
ClH11N4OPt |
|---|---|
分子量 |
313.65 g/mol |
IUPAC 名称 |
azanide;platinum(4+);hydrate;hydrochloride |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+4 |
InChI 键 |
XXEYUBAEWIHKOE-UHFFFAOYSA-N |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)



![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)



![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)

![8-Chloro-7-iodo-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12343390.png)
![9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12343400.png)
![N-{[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12343421.png)

